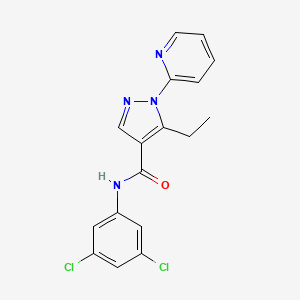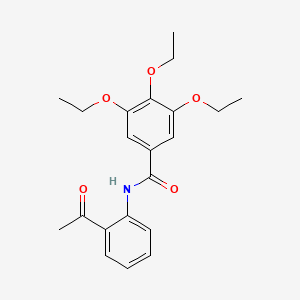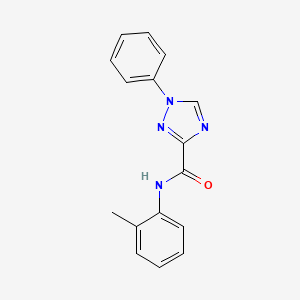![molecular formula C17H19NO5S B13376793 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376793.png)
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with an ethoxy and two methyl groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonation of 4-ethoxy-2,3-dimethylphenylamine to introduce the sulfonyl group. This is followed by a coupling reaction with 3-aminobenzoic acid under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best catalysts and solvents for the synthesis.
化学反応の分析
Types of Reactions
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学的研究の応用
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to act as a competitive inhibitor. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The ethoxy and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
4-Ethoxy-2,3-dimethylbenzenesulfonamide: Similar structure but lacks the benzoic acid moiety.
3-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the sulfonamide group.
N-(4-Ethoxy-2,3-dimethylphenyl)sulfonyl)glycine: Similar sulfonamide structure but with a glycine moiety instead of benzoic acid.
Uniqueness
3-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its sulfonamide and benzoic acid moieties, which confer distinct chemical and biological properties
特性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
3-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-15-8-9-16(12(3)11(15)2)24(21,22)18-14-7-5-6-13(10-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) |
InChIキー |
BBZXOPZERINDJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B13376711.png)

![N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B13376732.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B13376748.png)
![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)

![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376767.png)
acetate](/img/structure/B13376774.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B13376779.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine](/img/structure/B13376785.png)
![N-(2-chloro-6-fluorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376789.png)
![6-(4-chlorobenzyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazin-5(4H)-one](/img/structure/B13376798.png)
